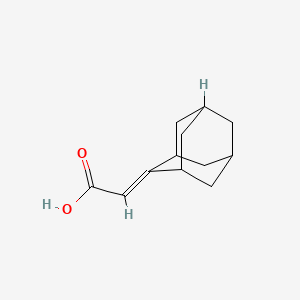

Adamantan-2-ylideneacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWYSPVZLQQIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385710 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25220-07-9 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Adamantan-2-ylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantan-2-ylideneacetic acid, a derivative of the rigid, lipophilic adamantane cage, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure, combined with the chemical reactivity of an α,β-unsaturated carboxylic acid, offers a compelling scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the predicted physicochemical properties of Adamantan-2-ylideneacetic acid, grounded in the established chemistry of its precursors and analogous structures. We will delve into a plausible synthetic route, predict its key physical and chemical characteristics, and explore its potential applications, offering a foundational resource for researchers in the field.

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane moiety is a well-established privileged structure in drug design, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3] Its rigid, diamondoid carbon framework provides a bulky, lipophilic anchor that can enhance binding to biological targets and improve metabolic stability.[4] Notable examples of adamantane-containing drugs include the antiviral agent amantadine, the anti-diabetic vildagliptin, and the neuroprotective agent memantine, highlighting the broad therapeutic potential of this unique chemical entity.[1][2] Adamantan-2-ylideneacetic acid extends this potential by introducing a reactive exocyclic double bond and a carboxylic acid functionality, opening new avenues for covalent modification and targeted drug delivery.

Synthesis of Adamantan-2-ylideneacetic Acid: A Plausible Synthetic Route

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Horner-Wadsworth-Emmons Olefination: Reaction of adamantan-2-one with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a suitable base to form ethyl adamantan-2-ylideneacetate.

-

Hydrolysis: Saponification of the resulting ester to yield the target molecule, Adamantan-2-ylideneacetic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

The Genesis of a Rigid Scaffold: Unveiling the First Synthesis of Adamantan-2-ylideneacetic Acid

For Immediate Release: A Technical Deep-Dive for the Advanced Researcher

This guide illuminates the inaugural synthesis of Adamantan-2-ylideneacetic acid, a molecule of significant interest in medicinal chemistry and materials science due to its unique, rigid adamantane core. We will dissect the pioneering work that first brought this compound into existence, providing a detailed examination of the experimental choices, the underlying reaction mechanisms, and the practical execution of the synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the foundational chemistry of this important structural motif.

Introduction: The Allure of the Adamantane Cage

The adamantane moiety, a perfectly symmetrical, strain-free tricyclic alkane, has long captivated chemists. Its rigid and lipophilic nature provides a unique scaffold for the design of bioactive molecules and advanced materials. The introduction of functional groups onto this cage, particularly at the less reactive secondary (bridge) positions, unlocks a vast chemical space for exploration. Adamantan-2-ylideneacetic acid, with its exocyclic double bond and carboxylic acid functionality, represents a key building block for further chemical elaboration, enabling the attachment of the adamantane core to a variety of molecular architectures. This guide focuses on the seminal work that first made this versatile compound accessible.

The Discovery: A Stepping Stone to Novel Amino Acids

The first synthesis of a direct precursor to Adamantan-2-ylideneacetic acid was reported in 1976 by B. Gašpert, S. Hromadko, and B. Vranešić of the PLIVA Pharmaceutical and Chemical Works in Zagreb, Croatia. Their research, published in Croatica Chemica Acta, was primarily focused on the preparation of novel α-amino adamantane acetic acids, which were of interest for their potential biological activities.[1] The synthesis of Adamantan-2-ylideneacetic acid, or more accurately its nitrile precursor, was a crucial intermediate step in their broader synthetic strategy.

The researchers' choice of starting material was adamantan-2-one, the ketone derivative of adamantane. Their objective was to introduce a two-carbon chain with a carboxylic acid (or a precursor) at the 2-position. To achieve this, they employed a classic Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.

The First Synthesis: A Two-Step Approach

The inaugural synthesis of Adamantan-2-ylideneacetic acid can be conceptually broken down into two key transformations:

-

Knoevenagel Condensation: The formation of 2-adamantylideneacetonitrile from adamantan-2-one and cyanoacetic acid.

-

Hydrolysis: The conversion of the nitrile group of 2-adamantylideneacetonitrile into a carboxylic acid.

Step 1: Knoevenagel Condensation - Forging the Carbon-Carbon Double Bond

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an unsaturated product. In their 1976 paper, Gašpert and his colleagues utilized cyanoacetic acid as the active methylene compound.[1]

Experimental Protocol:

A mixture of adamantan-2-one (1.0 eq), cyanoacetic acid (1.2 eq), and a catalytic amount of piperidine in a suitable solvent such as benzene or toluene is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, 2-adamantylideneacetonitrile, is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Cyanoacetic Acid: The choice of cyanoacetic acid is strategic. The electron-withdrawing nature of both the nitrile and the carboxylic acid groups makes the methylene protons sufficiently acidic to be deprotonated by a weak base like piperidine, thus forming the required nucleophile.

-

Piperidine: A mild organic base is used as a catalyst to facilitate the deprotonation of cyanoacetic acid without causing unwanted side reactions.

-

Dean-Stark Apparatus: The removal of water is crucial to drive the equilibrium of the reaction towards the formation of the dehydrated product, maximizing the yield of 2-adamantylideneacetonitrile.

Reaction Mechanism:

The mechanism of the Knoevenagel condensation in this context proceeds as follows:

-

Deprotonation: Piperidine deprotonates the α-carbon of cyanoacetic acid to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of adamantan-2-one.

-

Protonation: The resulting alkoxide is protonated by the protonated piperidine catalyst to form a β-hydroxy nitrile intermediate.

-

Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated product, 2-adamantylideneacetonitrile.

Step 2: Hydrolysis - Unmasking the Carboxylic Acid

The conversion of the nitrile functionality into a carboxylic acid is a standard and robust transformation in organic synthesis. This can be achieved under either acidic or basic conditions. While the 1976 paper by Gašpert et al. focused on the synthesis of amino acids and may not have detailed this specific hydrolysis, it is the logical and necessary subsequent step to obtain Adamantan-2-ylideneacetic acid.

General Experimental Protocol (Acid-Catalyzed Hydrolysis):

2-adamantylideneacetonitrile is dissolved in a mixture of a strong mineral acid, such as concentrated sulfuric acid or hydrochloric acid, and water. The mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude Adamantan-2-ylideneacetic acid can be purified by recrystallization from a suitable solvent.

Reaction Mechanism (Acid-Catalyzed Hydrolysis):

-

Protonation: The nitrile nitrogen is protonated by the strong acid, making the carbon atom more electrophilic.

-

Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon.

-

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

-

Tautomerization: The resulting intermediate tautomerizes to an amide.

-

Further Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.

Data Summary

| Compound | Starting Material(s) | Reagents | Yield (%) |

| 2-Adamantylideneacetonitrile | Adamantan-2-one, Cyanoacetic acid | Piperidine, Benzene | Not explicitly stated in the abstract, but Knoevenagel condensations are typically high-yielding. |

| Adamantan-2-ylideneacetic acid | 2-Adamantylideneacetonitrile | H2SO4/H2O or HCl/H2O | Generally high for nitrile hydrolysis. |

Yields are dependent on specific reaction conditions and purification methods.

Conclusion: A Foundation for Future Discovery

The pioneering work of Gašpert, Hromadko, and Vranešić in 1976, though focused on amino acid synthesis, laid the essential groundwork for accessing Adamantan-2-ylideneacetic acid. Their application of the Knoevenagel condensation to the sterically hindered adamantan-2-one demonstrated a robust method for introducing the ylideneacetic acid precursor. The subsequent hydrolysis, a standard chemical transformation, completes the synthesis of this valuable and versatile building block. This foundational work has paved the way for the incorporation of the rigid adamantane scaffold into a multitude of complex molecules, fueling ongoing research in drug discovery and materials science.

References

-

Gašpert, B., Hromadko, S., & Vranešić, B. (1976). Synthesis of α-Amino-1-adamantylacetic and α-Amino-2-adamantylacetic Acid. Croatica Chemica Acta, 48(2), 169-178. [Link][1]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Adamantan-2-ylideneacetic Acid

Abstract

Adamantane derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage is a valuable scaffold for designing bioactive molecules and functional materials. This guide provides a comprehensive, in-depth technical overview of the complete workflow for the crystal structure analysis of a key derivative, Adamantan-2-ylideneacetic acid. While a published crystal structure for this specific molecule is not yet available, this document serves as a predictive and instructional manual for researchers, scientists, and drug development professionals. It details a robust synthetic protocol via the Horner-Wadsworth-Emmons reaction, outlines meticulous procedures for single-crystal growth, and provides a step-by-step guide to single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure solution and refinement. The causality behind each experimental choice is explained, ensuring a self-validating system of protocols. All methodologies are grounded in authoritative standards from the International Union of Crystallography (IUCr) and leverage data from the Cambridge Crystallographic Data Centre (CCDC) for comparative analysis.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a tricyclic alkane with a diamondoid structure, offers a unique combination of thermal stability, chemical inertness, and a three-dimensional, rigid geometry.[1] These characteristics make it an attractive pharmacophore in drug design, capable of influencing a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Adamantane derivatives have found clinical applications as antiviral, antidiabetic, and neurological agents.[2] The introduction of functional groups onto the adamantane core allows for the fine-tuning of its properties and the creation of novel chemical entities with tailored activities.

Adamantan-2-ylideneacetic acid, the subject of this guide, is an intriguing target for structural studies. The exocyclic double bond in conjugation with the carboxylic acid moiety introduces planarity and potential for specific intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and, ultimately, the solid-state properties of the material. Understanding the precise three-dimensional arrangement of this molecule in a crystalline lattice is paramount for predicting its behavior in different environments, a key consideration in drug development and materials science.

Synthesis and Crystallization of Adamantan-2-ylideneacetic Acid

The synthesis of Adamantan-2-ylideneacetic acid can be efficiently achieved through a two-step process commencing with a Horner-Wadsworth-Emmons (HWE) reaction, followed by hydrolysis of the resulting ester. The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes or ketones.[3][4]

Synthesis Pathway

The overall synthetic route is depicted below:

Caption: Synthetic pathway for Adamantan-2-ylideneacetic acid.

Experimental Protocol: Synthesis

Step 1: Horner-Wadsworth-Emmons Reaction to Ethyl adamantan-2-ylideneacetate

-

Rationale: The HWE reaction is chosen for its high efficiency in reacting with sterically hindered ketones like adamantanone and its general preference for forming the thermodynamically more stable E-isomer.[5] Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the phosphonate ester.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.2 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of adamantan-2-one (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl adamantan-2-ylideneacetate.

-

Step 2: Saponification to Adamantan-2-ylideneacetic Acid

-

Rationale: Base-mediated hydrolysis (saponification) is a standard and effective method for converting the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a common choice for this transformation.

-

Procedure:

-

Dissolve the purified ethyl adamantan-2-ylideneacetate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.

-

The product, Adamantan-2-ylideneacetic acid, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Experimental Protocol: Crystallization

-

Rationale: The choice of solvent and crystallization technique is critical for obtaining high-quality single crystals suitable for X-ray diffraction. For carboxylic acids, slow evaporation from a moderately polar solvent or a solvent mixture is often successful.[4][6]

-

Procedure (Slow Evaporation):

-

Dissolve the purified Adamantan-2-ylideneacetic acid in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of ethanol and water) at room temperature or with gentle warming.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Monitor the vial periodically for the formation of well-defined, transparent crystals.

-

Single-Crystal X-ray Diffraction Analysis

The following section details the standard workflow for determining the crystal structure of a novel compound, using Adamantan-2-ylideneacetic acid as the analyte. The process adheres to the guidelines and standards set forth by the International Union of Crystallography (IUCr).[7]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

-

Rationale: A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector. Modern diffractometers automate this process, collecting a large number of diffraction spots at various crystal orientations.[8]

-

Procedure:

-

Select a clear, well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a polarized light microscope.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

-

Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

Perform an initial unit cell determination to assess the crystal quality and determine the lattice parameters and Bravais lattice.

-

Proceed with a full data collection, typically acquiring a sphere of redundant diffraction data.

-

Structure Solution and Refinement

-

Rationale: The collected diffraction intensities are used to determine the positions of the atoms within the unit cell. This is a two-stage process involving an initial "solution" of the phase problem to get an approximate structure, followed by "refinement" to optimize the atomic positions and other parameters to best fit the experimental data.[9]

-

Procedure:

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., absorption, polarization) and to integrate the intensities of the individual reflections.

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.

-

Structure Solution: The phase problem is solved using direct methods, which are statistical approaches that can often determine the phases of the most intense reflections, leading to an initial electron density map.

-

Model Building: An initial molecular model is built into the electron density map.

-

Structure Refinement: The model is refined using a least-squares algorithm, which minimizes the difference between the observed structure factor amplitudes and those calculated from the model. This iterative process refines atomic coordinates, displacement parameters (isotropic or anisotropic), and a scale factor. Hydrogen atoms are typically placed in calculated positions.

-

Hypothetical Crystallographic Data

As no experimental data for Adamantan-2-ylideneacetic acid is publicly available, the following table presents a plausible, hypothetical dataset based on the known structure of 1-adamantanecarboxylic acid and other similar organic molecules. This data serves as a representative example for this guide.

| Parameter | Hypothetical Value for Adamantan-2-ylideneacetic Acid |

| Chemical Formula | C₁₂H₁₆O₂ |

| Formula Weight | 192.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1001.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.275 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections Collected | ~8000 |

| Independent Reflections | ~2000 |

| R_int | 0.045 |

| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |

| Goodness-of-fit (S) | 1.05 |

Data Validation and Deposition

-

Rationale: Before publication, the determined crystal structure must be validated to ensure its quality and correctness. The standard tool for this is the IUCr's checkCIF algorithm. Upon successful validation, the crystallographic information file (CIF) should be deposited in a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC).[1][10][11]

-

Procedure:

-

Generate a Crystallographic Information File (CIF) from the refinement software.

-

Submit the CIF to the IUCr's checkCIF service to generate a validation report.

-

Address any alerts or issues raised in the report.

-

Deposit the final, validated CIF with the CCDC to obtain a deposition number for publication.[12]

-

Structural Insights and Discussion (Hypothetical)

Based on the hypothetical data, we can anticipate key structural features of Adamantan-2-ylideneacetic acid. The monoclinic space group P2₁/c is very common for organic molecules. The presence of the carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers in the crystal lattice. In this arrangement, two molecules would be linked via hydrogen bonds between their carboxylic acid moieties, forming a characteristic R²₂(8) ring motif.

The adamantane cages would likely pack in a way that maximizes van der Waals interactions, leading to an efficiently packed structure. The planarity of the ylideneacetic acid side chain will influence the overall molecular conformation and how the molecules arrange themselves in the crystal. Analysis of the bond lengths and angles would confirm the expected sp² hybridization of the exocyclic carbon atoms and the geometry of the carboxylic acid group.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and complete crystal structure analysis of Adamantan-2-ylideneacetic acid. By integrating a robust synthetic protocol with standard, authoritative crystallographic methods, this document serves as a valuable resource for researchers in drug discovery and materials science. The detailed, step-by-step procedures, coupled with explanations of the underlying scientific principles, are designed to empower scientists to confidently undertake the structural characterization of novel adamantane derivatives and other small molecules. The emphasis on data validation and deposition ensures that any future experimental work will adhere to the highest standards of scientific integrity and contribute valuable knowledge to the global scientific community.

References

-

Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet: The Adamantyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(15), 5945–5957. [Link]

-

Stetter, H., Bänder, M., & Neumann, W. (1956). Über Verbindungen mit Urotropin-Struktur, VIII. Mitteil.: Neue Beiträge zur Kenntnis des Adamantans. Chemische Berichte, 89(8), 1922-1926. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

-

Baxendale Group. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]

-

International Union of Crystallography (IUCr). Publication standards for crystal structures. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

ResearchGate. (2025). Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. [Link]

-

Wikipedia. 1-Adamantanecarboxylic acid. [Link]

-

Organic Syntheses. 1-Adamantanecarboxylic acid. [Link]

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

ACS Publications. (2026). Deposition Number 2466830 contains the supplementary crystallographic data for this paper. [Link]

-

The University of Manchester Research Explorer. CCDC 1463258: Experimental Crystal Structure Determination. [Link]

-

DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]

-

YouTube. (2018). How to: Access Structures. [Link]

-

SERC@IISc - Indian Institute of Science. CCDC – Cambridge Crystallographic Data Centre. [Link]

-

International Union of Crystallography (IUCr). [Link]

-

Wikipedia. Cambridge Structural Database. [Link]

-

OlexSys. Structure Refinement. [Link]

-

MIT OpenCourseWare. Structure refinement. [Link]

-

SERC Carleton. (2018). Single Crystal Structure Refinement (SREF). [Link]

-

Reza Latifi. User guide to crystal structure refinement with SHELXL. [Link]

-

ORNL Neutron Sciences. Methods and Tutorials – Single Crystal Diffraction. [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

-

MIT OpenCourseWare. Structure solution and refinement: introductory strategies. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 10. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide to the Solubility of Adamantan-2-ylideneacetic Acid in Organic Solvents

Abstract

Adamantan-2-ylideneacetic acid is a compelling molecule for pharmaceutical research, combining a rigid, lipophilic adamantane scaffold with a polar carboxylic acid group. This unique amphiphilic nature dictates its solubility, a critical parameter influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] As no comprehensive public solubility data for this specific compound exists, this guide provides the foundational theory, predictive logic, and actionable experimental protocols necessary for researchers and drug development professionals to determine and understand its solubility profile in various organic solvents. We present a robust, field-proven methodology grounded in established pharmacopeial standards, enabling the systematic generation of reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that governs the concentration of a drug in solution, which is a prerequisite for absorption and pharmacological activity.[2][3] For an active pharmaceutical ingredient (API) like adamantan-2-ylideneacetic acid, a thorough understanding of its solubility in different organic solvents is paramount for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization is crucial for achieving high purity and yield.

-

Formulation Development: Developing viable dosage forms, whether oral, parenteral, or topical, requires solvents that can deliver the API at a therapeutically relevant concentration.[2][4] More than 40% of new chemical entities are practically insoluble in water, making organic or co-solvent systems essential.[2]

-

Preclinical and In Vitro Assays: Accurate solubility data is necessary to avoid false negatives in bioassays and to prepare appropriate stock solutions for testing.[5]

Adamantan-2-ylideneacetic acid presents a unique challenge and opportunity due to its amphiphilic structure. The molecule consists of two distinct domains:

-

The Adamantane Cage: A bulky, rigid, and highly lipophilic hydrocarbon scaffold. Adamantane itself is readily soluble in nonpolar organic solvents and practically insoluble in water.[6]

-

The Ylideneacetic Acid Group: A polar functional group containing a carboxylic acid, which is capable of hydrogen bonding and ionization.

This duality suggests a complex solubility profile that can be modulated by the choice of solvent.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity. For adamantan-2-ylideneacetic acid, its solubility is a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energetic gain of forming new solute-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will favorably interact with the lipophilic adamantane cage but poorly with the polar carboxylic acid group. Solubility is expected to be low to moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess a dipole moment and can accept hydrogen bonds, allowing them to interact favorably with both the nonpolar adamantane cage (via van der Waals forces) and the polar carboxylic acid group. These solvents are predicted to be the most effective at solubilizing the compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They will interact strongly with the carboxylic acid group. However, their strong solvent-solvent hydrogen bonding network may be disrupted by the large, nonpolar adamantane cage, potentially limiting solubility compared to polar aprotic solvents.

Based on this analysis, a qualitative prediction of solubility is summarized in the table below.

Table 1: Predicted Solubility of Adamantan-2-ylideneacetic Acid in Common Organic Solvents

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |

| Nonpolar | Hexane, Cyclohexane, Toluene | Van der Waals with adamantane cage | Low to Moderate |

| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate | Dipole-dipole & H-bond accepting | Moderate to High |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, DMF, DMSO | Strong dipole & H-bond accepting | High to Very High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding with acid group | Moderate |

Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and widespread acceptance.[7][8] This method measures the saturation solubility, where the dissolved compound is in equilibrium with the undissolved solid.[7][9]

The following protocol is a self-validating system designed to produce accurate and reproducible results.

Materials and Equipment

-

Adamantan-2-ylideneacetic acid (solid, characterized for purity and polymorphism)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Mechanical agitator/orbital shaker with temperature control[8]

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UPLC-UV) for concentration measurement[10]

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid adamantan-2-ylideneacetic acid to a pre-weighed glass vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating saturation.[7] A starting point of ~10 mg of solid in 2 mL of solvent is recommended.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[8][10] The agitation should be sufficient to keep the solid suspended without creating a vortex.[8]

-

Time to Equilibrium: Equilibrium is reached when the concentration of the dissolved solid no longer changes over time.[7] To determine this, sample the solution at various time points (e.g., 24, 48, and 72 hours).[10] For most compounds, 24-48 hours is sufficient.[8]

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered sample using the same solvent.

-

Quantify the concentration of adamantan-2-ylideneacetic acid in the diluted samples using a validated HPLC-UV method. A stability-indicating method is preferred to ensure the compound has not degraded during the experiment.[10]

-

Construct a calibration curve using standards of known concentration to ensure accurate quantification.[10]

-

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure statistical validity.[10]

Visualization of the Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Causality and Logical Relationships

The solubility of adamantan-2-ylideneacetic acid is not determined by a single factor but by the interplay between the solute's structure and the solvent's properties. This relationship can be visualized as a logic diagram.

Caption: Factors Influencing the Solubility of Adamantan-2-ylideneacetic Acid.

Conclusion

While specific solubility values for adamantan-2-ylideneacetic acid are not publicly cataloged, this guide provides the essential theoretical and practical framework for any researcher to generate this critical data. By understanding the amphiphilic nature of the molecule and applying the robust shake-flask methodology, drug development professionals can systematically characterize its solubility profile. This enables informed solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from discovery to clinical application. The principles and protocols detailed herein are grounded in authoritative standards and represent best practices in the field of pharmaceutical sciences.

References

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

World Health Organization. (Date not available). Annex 4: GUIDANCE ON THE SELECTION OF COMPARATOR PHARMACEUTICAL PRODUCTS FOR EQUIVALENCE ASSESSMENT OF INTERCHANGEABLE MULTISOURCE (GENERIC) PRODUCTS. Available at: [Link]

-

Wikipedia. (Last updated date not available). Adamantane. Available at: [Link]

-

Evotec. (Date not available). Thermodynamic Solubility Assay. Available at: [Link]

-

IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Available at: [Link]

-

Journal of Chemical & Engineering Data. (2008). Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents. Available at: [Link]

Sources

- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 5. evotec.com [evotec.com]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Quantum chemical calculations for Adamantan-2-ylideneacetic acid.

An In-Depth Technical Guide to Quantum Chemical Calculations for Adamantan-2-ylideneacetic Acid

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, cage-like hydrocarbon, represents a uniquely valuable scaffold in medicinal chemistry.[1][2] Its three-dimensional structure and high lipophilicity allow it to serve as a robust anchor for pharmacophoric groups, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and anti-inflammatory properties.[4] Adamantan-2-ylideneacetic acid, a derivative featuring a carboxylic acid group attached to the adamantane core via an exocyclic double bond, presents an intriguing target for computational study. Its distinct geometry and electronic features, stemming from the fusion of the sp²-hybridized carbon of the acetic acid moiety with the sp³-hybridized cage, make it a candidate for novel molecular interactions in biological systems.

Quantum chemical calculations provide an indispensable toolkit for elucidating the fundamental electronic structure, reactivity, and spectroscopic properties of such molecules.[5][6] By employing methods like Density Functional Theory (DFT), we can move beyond simple structural representations to predict a wealth of chemical information, guiding rational drug design and development efforts. This guide offers a comprehensive, technically-grounded framework for conducting quantum chemical calculations on Adamantan-2-ylideneacetic acid, intended for researchers and scientists in the field of computational chemistry and drug discovery.

Pillar 1: Foundational Principles of the Computational Approach

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of a theoretical method and a basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired level of accuracy for the properties being investigated.

The Causality Behind Method Selection: DFT and Beyond

For a molecule of the size of Adamantan-2-ylideneacetic acid, Density Functional Theory (DFT) offers the most favorable balance of accuracy and computational efficiency.[7][8] Unlike the more computationally expensive wave function-based methods, DFT calculates the electronic energy based on the electron density, a more manageable property.

-

Why DFT? The B3LYP functional is a popular and robust choice for organic molecules, providing reliable geometries and electronic properties.[9] It is a hybrid functional, incorporating a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT methods. For studying potential non-covalent interactions, which are crucial in drug-receptor binding, functionals like M06-2X or those with empirical dispersion corrections (e.g., ωB97X-D) are often recommended.[9]

-

When to Consider Møller-Plesset Perturbation Theory (MP2): For situations demanding higher accuracy in electron correlation effects, second-order Møller-Plesset perturbation theory (MP2) is a viable, albeit more computationally intensive, alternative.[10][11][12] MP2 calculations are often used as a benchmark to validate DFT results, particularly for energy calculations.[9]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople-Style Basis Sets (e.g., 6-31G(d)): This is a split-valence basis set that is a workhorse in computational chemistry for organic molecules.[14] The "6-31G" part indicates how the core and valence atomic orbitals are represented. The "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds and non-spherical electron distributions accurately. This basis set provides a good starting point for geometry optimization.

-

Larger Basis Sets (e.g., 6-311+G(d,p)): For more accurate energy calculations or the study of anions and excited states, larger basis sets are necessary. The "6-311" indicates a more flexible representation of the valence electrons. The "+" adds diffuse functions to heavy atoms, which are important for describing weakly bound electrons. The "(d,p)" adds polarization functions to both heavy atoms and hydrogen atoms, further improving the description of bonding.[14][15]

The logical relationship between the choice of method and basis set and the resulting trade-off between accuracy and computational demand is a cornerstone of practical computational chemistry.

Caption: Method vs. Basis Set: Accuracy/Cost Trade-off.

Pillar 2: A Self-Validating Computational Workflow

To ensure the trustworthiness of the results, a rigorous and self-validating workflow must be followed. Each step builds upon the previous one, with built-in checks to confirm the validity of the computational model.

Caption: Self-Validating Quantum Chemical Calculation Workflow.

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the procedure using a common quantum chemistry package like Gaussian.[16][17][18] Similar workflows are applicable to other software such as ORCA.[19][20][21]

Step 1: Building the Initial Molecular Structure

-

Launch a molecular editor (e.g., GaussView, Avogadro).

-

Construct the Adamantan-2-ylideneacetic acid molecule. Start with the adamantane cage, ensuring correct tetrahedral geometry at the bridgehead carbons.

-

Create the exocyclic double bond at the C2 position.

-

Attach the acetic acid moiety (=CH-COOH) to the double bond.

-

Perform a preliminary "clean-up" or molecular mechanics minimization within the builder to generate a reasonable starting geometry.

-

Save the structure as a coordinate file (e.g., .xyz or .gjf).

Step 2: Geometry Optimization and Frequency Analysis The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Prepare an input file for the quantum chemistry software. A sample Gaussian input file would look like this:

-

#p B3LYP/6-31G(d): Specifies the theory (B3LYP) and basis set (6-31G(d)).

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation on the optimized geometry.

-

0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).

-

-

Submit the calculation.

Step 3: Validation of the Optimized Structure

-

Once the calculation is complete, open the output file (e.g., .log or .out).

-

Confirm that the optimization converged successfully. Look for the "Stationary point found" message.

-

Crucially, inspect the frequency calculation results. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or saddle point, and the geometry must be perturbed and re-optimized.

Step 4: Calculation of Molecular Properties With a validated minimum-energy structure, you can now accurately calculate various electronic properties. This is often done with a more robust basis set for higher accuracy, using the previously optimized geometry.

-

Prepare a new input file using the optimized coordinates from the previous step.

-

#p B3LYP/6-311+G(d,p): Specifies a larger basis set for a more accurate electronic energy calculation.

-

Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the checkpoint file (.chk) of the previous calculation, saving computational time.

-

Pop=Full: Requests a full population analysis, which provides information on atomic charges, molecular orbitals, etc.

-

-

Submit this single-point energy calculation.

Pillar 3: Data Interpretation and Analysis

The output of these calculations provides a rich dataset for understanding the chemical nature of Adamantan-2-ylideneacetic acid.

Key Quantum Chemical Descriptors

The following properties can be extracted directly from the output files and provide critical insights for drug development professionals.

| Property | Description | Significance in Drug Discovery |

| Total Electronic Energy | The total energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (act as a nucleophile or be oxidized). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (act as an electrophile or be reduced). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions with a biological target.[5] |

Visualization of Molecular Orbitals and Electrostatic Potential

Visualizing the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential surface is essential for an intuitive understanding of the molecule's reactivity.

-

HOMO: For Adamantan-2-ylideneacetic acid, the HOMO is expected to be localized primarily on the π-system of the acrylic acid moiety, indicating this is the most likely site for electrophilic attack.

-

LUMO: The LUMO is also likely to be centered on the acrylic acid moiety, specifically the antibonding π* orbital, representing the most probable site for nucleophilic attack.

-

ESP Map: The ESP map will show negative potential (red) around the oxygen atoms of the carboxyl group, highlighting their hydrogen-bond accepting capabilities. Positive potential (blue) may be found around the acidic proton and parts of the adamantane cage, indicating regions favorable for interaction with negatively charged residues in a protein binding pocket.

Conclusion and Outlook

This guide provides a robust and scientifically-grounded framework for performing and validating quantum chemical calculations on Adamantan-2-ylideneacetic acid. By following this workflow, researchers can reliably predict key electronic and structural properties that are fundamental to understanding the molecule's potential as a drug candidate. These computational insights, such as reactivity patterns, polarity, and regions susceptible to intermolecular interactions, serve as a powerful hypothesis-generation tool, enabling more focused and efficient experimental design in the drug discovery pipeline.[6][22] The principles and protocols detailed herein are broadly applicable to other adamantane derivatives and organic molecules, forming a cornerstone of modern computational drug design.

References

-

Baranov, D. A., Fazylov, S. D., & Gazaliev, A. M. (2024). Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. Russian Journal of Physical Chemistry A, 98(4), 1049-1055. [Link]

-

Cheméo. (n.d.). Chemical Properties of Adamantan-2-ol (CAS 700-57-2). Retrieved from [Link]

-

Wikipedia. (2024). Adamantane. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT Calculation of the Solid Acidity. Retrieved from [Link]

-

Pharmacia. (2023). Adamantane-containing drug delivery systems. Retrieved from [Link]

-

Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2043. [Link]

-

ResearchGate. (n.d.). Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. Retrieved from [Link]

-

Song, G. L., et al. (2014). Computational Methods in Drug Discovery. Current topics in medicinal chemistry, 14(9), 1136-1143. [Link]

-

Wikipedia. (2024). Basis set (chemistry). Retrieved from [Link]

-

Li, Y., et al. (2021). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. Journal of Chemical Education, 98(6), 2056-2062. [Link]

-

Gaussian, Inc. (n.d.). Gaussian.com. Retrieved from [Link]

-

Houghtaling, J., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 299. [Link]

-

FACCTs. (n.d.). ORCA. Retrieved from [Link]

- Google Patents. (n.d.). RU2109727C1 - Method of synthesis of adamantane-2-one.

-

Schuchardt, K. L., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]

-

Wikipedia. (2024). Gaussian (software). Retrieved from [Link]

-

Q-Chem. (n.d.). 5.2 Møller-Plesset Perturbation Theory. Retrieved from [Link]

-

De Vivo, M. (2015). Computational Chemistry for Drug Discovery. Encyclopedia of Nanotechnology. [Link]

-

ORCA Forum. (n.d.). Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]

-

ResearchGate. (n.d.). Density functional theory computation of organic compound penetration into sepiolite tunnels. Retrieved from [Link]

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37015-37021. [Link]

-

Cremer, D. (2011). Møller–Plesset perturbation theory: from small molecule methods to methods for thousands of atoms. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(4), 509-530. [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Singh, S., et al. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega, 7(51), 47869-47879. [Link]

-

Kadohira, T., et al. (2019). First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds. ACS Omega, 4(21), 19077-19082. [Link]

-

ORCA Documentation. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved from [Link]

-

Sherrill, C. D. (n.d.). Derivation of Møller-Plesset Perturbation Theory. Retrieved from [Link]

-

Baxendale Group. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

-

Roussel, M. R. (2021). Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. Retrieved from [Link]

-

Yale News. (2026). New 'recipes' for accelerating chemistry discoveries – with a dash of AI. Retrieved from [Link]

-

YouTube. (2025). Week 4: Lecture 19: Møller Plesset Perturbation Theory. Retrieved from [Link]

-

Zhang, S., et al. (2006). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. The Journal of Physical Chemistry A, 110(44), 12229-12235. [Link]

-

YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]

-

George, S., et al. (2012). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. Organic letters, 14(8), 2168-2171. [Link]

-

Ohio Supercomputer Center. (n.d.). ORCA. Retrieved from [Link]

-

ResearchGate. (n.d.). Basis set and methods for organic molecules. Retrieved from [Link]

-

Ragshaniya, A., et al. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. [Link]

-

Royal Society of Chemistry. (2012). Drug Design Strategies Computational Techniques and Applications. Retrieved from [Link]

-

ORCD Docs. (n.d.). ORCA. Retrieved from [Link]

-

Sabe, V. T., & S. Ntchapda, F. I. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. Molecules, 26(24), 7568. [Link]

-

Wikipedia. (n.d.). Møller–Plesset perturbation theory. Retrieved from [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. public.pensoft.net [public.pensoft.net]

- 3. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 10. Q-Chem 4.3 Userâs Manual : Møller-Plesset Perturbation Theory [manual.q-chem.com]

- 11. s3.smu.edu [s3.smu.edu]

- 12. dasher.wustl.edu [dasher.wustl.edu]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. gaussian.com [gaussian.com]

- 17. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 18. ritme.com [ritme.com]

- 19. ORCA - FACCTs [faccts.de]

- 20. hpc.hku.hk [hpc.hku.hk]

- 21. ORCA | Ohio Supercomputer Center [osc.edu]

- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Ylidene Moiety in Adamantan-2-ylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantan-2-ylideneacetic acid, a molecule marrying the rigid, lipophilic adamantane cage with a reactive α,β-unsaturated carboxylic acid function, presents a unique scaffold for chemical exploration and application, particularly in the realm of medicinal chemistry. The bulky adamantyl group imparts significant steric influence, modulating the reactivity of the exocyclic ylidene moiety in a manner that offers both challenges and opportunities for synthetic chemists. This guide provides a comprehensive exploration of the chemical reactivity of this ylidene group, focusing on its propensity to undergo cycloaddition, Michael addition, and electrophilic addition reactions. By understanding the interplay of electronic effects and severe steric hindrance, researchers can harness the synthetic potential of this intriguing molecule to develop novel therapeutics and functional materials. The insights provided herein are grounded in established reaction mechanisms, supported by analogous systems, and offer a predictive framework for designing new synthetic routes.

Introduction: The Adamantane Advantage in Molecular Design

The adamantane moiety has emerged as a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure and high lipophilicity can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] When incorporated into a drug candidate, the adamantyl group can improve metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation, enhance binding affinity by occupying hydrophobic pockets in target proteins, and favorably influence absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Adamantan-2-ylideneacetic acid positions an electronically activated double bond directly on this bulky framework, creating a system where the inherent reactivity of the α,β-unsaturated acid is tempered and directed by the profound steric presence of the adamantane cage. This guide delves into the core chemical transformations of this ylidene moiety, providing a technical foundation for its strategic manipulation in synthetic endeavors.

Synthesis of Adamantan-2-ylideneacetic Acid

The primary and most common route to Adamantan-2-ylideneacetic acid and its esters is the Wittig or Horner-Wadsworth-Emmons olefination of adamantanone. The choice of phosphonate or phosphorane ylide allows for the introduction of the acetic acid or ester functionality.

Horner-Wadsworth-Emmons Protocol for Ester Synthesis

The Horner-Wadsworth-Emmons reaction is generally preferred for its higher yields and the water-soluble nature of the phosphate byproduct, which simplifies purification.

Experimental Protocol:

-

Deprotonation of the Phosphonate: To a solution of triethyl phosphonoacetate in a dry aprotic solvent such as tetrahydrofuran (THF) cooled to 0 °C, add a strong base like sodium hydride (NaH) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

-

Reaction with Adamantanone: Cool the reaction mixture back to 0 °C and add a solution of adamantanone in THF dropwise.

-

Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir overnight. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure ethyl adamantan-2-ylideneacetate.

-

Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

Diagram of the Horner-Wadsworth-Emmons Synthesis:

Caption: Horner-Wadsworth-Emmons synthesis of ethyl adamantan-2-ylideneacetate.

The Impact of Steric Hindrance on Reactivity

The defining feature of Adamantan-2-ylideneacetic acid's reactivity is the immense steric bulk imposed by the adamantyl group. This steric hindrance governs the accessibility of the π-system of the ylidene moiety to incoming reagents, often dictating the feasibility, regioselectivity, and stereoselectivity of addition reactions. Computational studies on related adamantane systems have quantified these steric effects, providing a theoretical basis for predicting reactivity.[3] Any mechanistic consideration of reactions involving this ylidene group must account for the sterically congested environment around the double bond.[4]

Cycloaddition Reactions: Constructing Spirocyclic Systems

The ylidene double bond in Adamantan-2-ylideneacetic acid can participate in cycloaddition reactions, offering a direct route to spirocyclic adamantane derivatives, which are of significant interest in medicinal chemistry.

[2+2] Cycloadditions

[2+2] cycloadditions, particularly with ketenes or electron-deficient olefins like tetracyanoethylene (TCNE), can lead to the formation of spiro[adamantane-2,2'-cyclobutane] derivatives.[5] These reactions are often thermally or photochemically initiated. The significant steric hindrance around the adamantylidene moiety can influence the feasibility and stereochemical outcome of these reactions.

Mechanistic Considerations:

The concerted [π2s + π2a] mechanism for ketene cycloadditions is thermally allowed. However, the bulky adamantyl group may favor a stepwise mechanism involving a diradical or zwitterionic intermediate, especially with less reactive ketenes. The stereochemistry of the resulting cyclobutanone will be dictated by the facial selectivity of the initial attack on the ylidene double bond, which is heavily influenced by the steric environment.

Diagram of a [2+2] Cycloaddition:

Caption: General scheme for a [2+2] cycloaddition reaction.

[4+2] Cycloadditions (Diels-Alder Reactions)

While Adamantan-2-ylideneacetic acid itself is a dienophile, its exocyclic double bond is generally not electron-rich enough to act as a diene in a standard Diels-Alder reaction. However, derivatives where the ylidene moiety is part of a conjugated diene system could potentially undergo [4+2] cycloadditions.[6] The steric bulk of the adamantane cage would likely enforce a high degree of facial selectivity in the approach of the dienophile.

Michael Addition: Formation of Functionalized Adamantane Derivatives

The electron-withdrawing nature of the carboxylic acid or ester group polarizes the ylidene double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack via a Michael (conjugate) addition.[7] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction with Soft Nucleophiles

Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates, are particularly effective for conjugate addition to α,β-unsaturated systems.[8] The steric hindrance of the adamantyl group will play a crucial role in the diastereoselectivity of the addition, favoring attack from the less hindered face of the double bond.

Experimental Protocol: Conjugate Addition of an Organocuprate

-

Preparation of the Gilman Reagent: To a suspension of copper(I) iodide in dry THF at -78 °C, add two equivalents of an organolithium reagent (e.g., methyllithium) dropwise. Allow the mixture to stir at this temperature for 30 minutes to form the lithium dimethylcuprate solution.

-

Michael Addition: To this freshly prepared Gilman reagent, add a solution of ethyl adamantan-2-ylideneacetate in THF dropwise at -78 °C.

-

Reaction Monitoring and Work-up: Stir the reaction at low temperature and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: After aqueous work-up and extraction with an organic solvent, the product can be purified by column chromatography to yield the β-alkylated adamantane derivative.

Table 1: Representative Michael Donors and Expected Products

| Michael Donor | Nucleophile | Expected Product |

| Lithium dimethylcuprate | CH₃⁻ | Ethyl 2-(2-methyladamantan-2-yl)acetate |

| Diethylamine | (C₂H₅)₂NH | Ethyl 2-(2-(diethylamino)adamantan-2-yl)acetate |

| Thiophenol | PhS⁻ | Ethyl 2-(2-(phenylthio)adamantan-2-yl)acetate |

Diagram of the Michael Addition Workflow:

Caption: A typical workflow for a Michael addition reaction.

Electrophilic Addition Reactions: Functionalizing the Double Bond

The electron-rich π-system of the ylidene double bond is susceptible to attack by electrophiles, leading to a variety of functionalized adamantane derivatives.[9] The regioselectivity of these additions is governed by the stability of the intermediate carbocation, which is significantly influenced by the adamantyl framework.

Halogenation

The addition of halogens, such as bromine (Br₂), across the double bond is a classic electrophilic addition reaction.[10] The reaction is expected to proceed through a cyclic bromonium ion intermediate, followed by backside attack of the bromide ion. The stereochemical outcome will be anti-addition.

Mechanistic Insight:

The initial attack of bromine on the double bond will form a bromonium ion. Due to the steric bulk of the adamantane cage, one face of the double bond will be significantly more hindered than the other. The subsequent nucleophilic attack by the bromide ion will occur from the less hindered face, leading to a specific diastereomer of the dihalo-adamantane derivative. A computational study on the related adamantylideneadamantane system supports the formation of a bromonium ion intermediate.[2]

Diagram of Bromine Addition Mechanism:

Caption: Mechanism of electrophilic addition of bromine.

Hydroboration-Oxidation

Hydroboration-oxidation provides a route to alcohols with anti-Markovnikov regioselectivity.[11] In the case of Adamantan-2-ylideneacetic acid, the boron atom will add to the less sterically hindered carbon of the double bond, which is the carbon bearing the carboxylic acid group. Subsequent oxidation will yield the corresponding β-hydroxy adamantane derivative. The addition is stereospecific, occurring via syn-addition.[12]

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration: To a solution of Adamantan-2-ylideneacetic acid in dry THF, add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C. Allow the reaction to stir at room temperature for several hours.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.

-

Work-up and Purification: After stirring, the reaction is worked up by extraction with an organic solvent. The desired β-hydroxy adamantane derivative can be purified by crystallization or column chromatography.

Epoxidation

Epoxidation of the ylidene double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[13] This reaction proceeds via a concerted mechanism to form a spiro[adamantane-2,2'-oxirane] derivative.[14] The facial selectivity of the epoxidation will be dictated by the steric hindrance of the adamantyl group, with the peroxy acid approaching from the less hindered face.

Spectroscopic Characterization

The products of the aforementioned reactions can be unequivocally characterized using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Signatures

| Technique | Adamantan-2-ylideneacetic Acid | Michael Adduct (e.g., with CH₃) | Epoxide |

| ¹H NMR | Vinylic proton singlet (~5.8 ppm), Adamantyl protons (multiplets, 1.7-3.0 ppm) | Disappearance of vinylic proton signal, Appearance of new signals for the added group (e.g., methyl singlet) | Disappearance of vinylic proton signal, Appearance of characteristic oxirane proton signals |

| ¹³C NMR | Olefinic carbons (~115 and ~160 ppm), Carbonyl carbon (~170 ppm), Adamantyl carbons (28-40 ppm) | Olefinic carbons replaced by aliphatic carbon signals | Olefinic carbons replaced by oxirane carbon signals (~60-70 ppm) |

| IR | C=C stretch (~1650 cm⁻¹), C=O stretch (~1710 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹) | Disappearance of C=C stretch | Appearance of characteristic C-O-C stretch of the epoxide ring (~1250 cm⁻¹) |

Conclusion and Future Outlook

The ylidene moiety of Adamantan-2-ylideneacetic acid, while sterically encumbered, remains a versatile functional handle for a variety of chemical transformations. Cycloaddition, Michael addition, and electrophilic addition reactions provide reliable pathways to novel spirocyclic and functionalized adamantane derivatives. The profound influence of the adamantyl group on the stereochemical and regiochemical outcomes of these reactions offers a unique opportunity for asymmetric synthesis and the creation of structurally complex molecules with potential applications in drug discovery and materials science. Future research in this area will likely focus on the development of catalytic, enantioselective versions of these reactions to fully exploit the synthetic potential of this remarkable scaffold.

References

-

m-Chloroperoxybenzoic Acid (m-CPBA) For The Epoxidation of Alkenes. Master Organic Chemistry. [Link][13]

-

Liu, L.; Wu, W. Establishment of Steric Substituent Constants in the Adamantane System by ab Initio Calculations. Organic Letters. [Link][3]

-

7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link][9]

-

The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate. [Link][15]

-

Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link][1]

-

Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link][8]

-

electrophilic addition - symmetrical alkenes and bromine. Chemguide. [Link][16]

-

Trost, B. M.; Cregg, A. G. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. National Institutes of Health. [Link][5]

-

Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link][2]

-

Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link][17]

-

8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link][14]

-

Representative ¹H NMR spectra of synthesised Michael adducts: (a).... ResearchGate. [Link][18]

-

Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link][12]

-

A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. PubMed. [Link][19]

-

Reactions of Alkenes with Bromine. Chemistry LibreTexts. [Link][10]

-

Michael addition reaction mechanism|Examples|Carruthers chapter 1. YouTube. [Link][20]

-

The synthesis of spiro[adamantane‐2,2′‐imidazolidine] 7 и.... ResearchGate. [Link][21]

-

[2+2] Ketene Cycloaddition. ChemTube3D. [Link]

-

[2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. [Link][23]

-

Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chemical Communications (RSC Publishing). [Link][24]

-

16.5c Diels Alder Reactions with Cyclic Dienes. YouTube. [Link][26]

-

Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). YouTube. [Link][27]

-

Ragab, A. Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. [Link][28]

-

Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. [Link][29]

-

Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. National Institutes of Health. [Link][30]

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link][31]

-

Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As. National Institutes of Health. [Link][32]

-

m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Chemistry Stack Exchange. [Link][33]

-

Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView. YouTube. [Link][34]

-

Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. [Link][35]

-

Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link][36]

-

Unprecedented “off‐pathway” [2+2] Cycloaddition‐Retroelectrocyclization Reaction Between an Unsymmetric Alkyne and Tetracyanoquinodimethane. ResearchGate. [Link]

-

A real space picture of the role of steric effects in SN2 reactions. National Institutes of Health. [Link][4]

-